molecular formula C10H21NO3S B2431822 N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide CAS No. 1396807-99-0

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide

Cat. No. B2431822
CAS RN: 1396807-99-0
M. Wt: 235.34
InChI Key: USHJZKTZIWPXAV-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide, also known as CPDS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CPDS belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.

Scientific Research Applications

Catalytic Annulations and Synthetic Utility

Research on donor-acceptor cyclopropanes, such as in the study by Mackay et al. (2014), demonstrates the catalytic potential of cyclopropane derivatives in chemical synthesis. The Lewis acid catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes with ynamides, yielding cyclopentene sulfonamides, highlights the synthetic utility of these compounds in creating structurally complex and diverse chemical entities. This process, providing access to cyclopentanones with high diastereoselectivity, underscores the value of cyclopropane derivatives in medicinal chemistry and drug discovery (Mackay et al., 2014).

Drug Metabolism and Pharmacological Enhancements

The exploration of biarylpropylsulfonamide derivatives for pharmacological applications, as seen in the work on AMPA receptor potentiators, provides another angle of scientific interest. These studies, exemplified by Ryder et al. (2006), investigate the role of sulfonamide compounds in modulating neurotransmission, demonstrating their potential in cognitive, depression, and Parkinson's disease models. The detailed pharmacological characterization of these derivatives highlights their significance in understanding drug action mechanisms and optimizing therapeutic agents (Ryder et al., 2006).

properties

IUPAC Name

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-10(2,3)9(12)6-7-11-15(13,14)8-4-5-8/h8-9,11-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHJZKTZIWPXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNS(=O)(=O)C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanesulfonamide

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